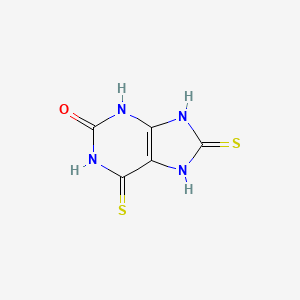
6,8-Dimercapto-7H-purin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimercapto-7H-purin-2-ol is a purine derivative with the molecular formula C5H4N4OS2. This compound is characterized by the presence of two mercapto groups at positions 6 and 8, and a hydroxyl group at position 2 on the purine ring. Purine derivatives are known for their significant biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimercapto-7H-purin-2-ol typically involves the introduction of mercapto groups onto a purine scaffold. One common method involves the reaction of a purine derivative with thiourea under acidic conditions, followed by hydrolysis to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective introduction of mercapto groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimercapto-7H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
6,8-Dimercapto-7H-purin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-Dimercapto-7H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes and metal ions. The mercapto groups can form strong bonds with metal ions, potentially inhibiting the activity of metalloenzymes. Additionally, the compound may interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.
8-Mercaptopurine: Another purine derivative with similar chemical properties.
2,6-Dimercaptopurine: A compound with two mercapto groups at positions 2 and 6.
Uniqueness
6,8-Dimercapto-7H-purin-2-ol is unique due to the specific positioning of its mercapto groups at positions 6 and 8, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
91113-94-9 |
|---|---|
Molecular Formula |
C5H4N4OS2 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
6,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-2-one |
InChI |
InChI=1S/C5H4N4OS2/c10-4-7-2-1(3(11)9-4)6-5(12)8-2/h(H4,6,7,8,9,10,11,12) |
InChI Key |
IDHADZLSPDGLOW-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)NC1=S)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


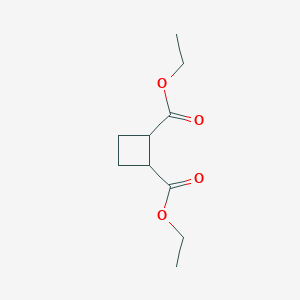
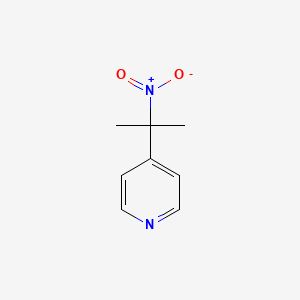
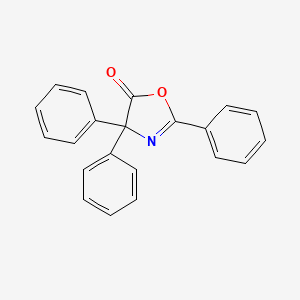


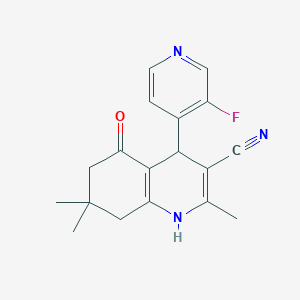





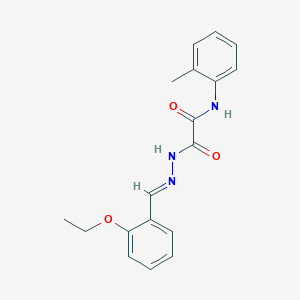

![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
